molecular formula C10H10N2O3 B2585892 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 22246-45-3

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Cat. No. B2585892
CAS RN: 22246-45-3
M. Wt: 206.201
InChI Key: ASVGSXZZZWXPRE-UHFFFAOYSA-N
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Description

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a chemical compound with the molecular formula C12H10N2O3 . It is an intermediate in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . There are also synthetic routes available that involve the use of different amines and nucleophilic reagents.


Molecular Structure Analysis

The molecular structure of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one consists of a seven-membered ring with one nitrogen atom. The molecular weight is 206.19800, and it has a density of 1.301g/cm3 .


Chemical Reactions Analysis

The chemical reactions involving 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one are complex and involve several stages. The target benzoazepine is formed through the intermediate five-membered azacycle followed by rearrangement leading to a carbocation .


Physical And Chemical Properties Analysis

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has a boiling point of 425.6ºC at 760 mmHg. Its exact mass is 206.06900, and it has a LogP value of 2.53080. The compound’s vapour pressure is 1.89E-07mmHg at 25°C .

Scientific Research Applications

Novel Inhibitors Synthesis

A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed, synthesized, and evaluated as human nitric oxide synthase (NOS) inhibitors. These derivatives, including variations with different basic amine side chains, have shown potent and selective inhibition of human neuronal NOS. The research highlighted the potential therapeutic applications of these inhibitors in neuropathic pain models and their safety in various pharmacological assessments (Subhash C. Annedi et al., 2012).

Radical Annulation Approach

A novel O2N˙-triggered ordered addition 7-endo cyclization reaction, offering excellent chemo- and regioselectivity, was developed for the synthesis of structurally diverse nitro-benzo[b]azepines. This methodology facilitated the creation of 28 examples, demonstrating large-scale operation and straightforward N-Ts and N-Cbz deprotection. The reaction is believed to proceed through a radical pathway, indicating a new method for constructing these compounds (Kai Sun et al., 2022).

Facile Access to Ring Systems

A synthetic approach was reported for the creation of the 1,5-dihydro-benzo[b]azepin-2-one ring system, which is foundational in several pharmacologically significant compounds. This method involves a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, leading to the desired 1,3,4,5-tetrahydro-benzo[b] azepin-2-one ring system (M. Pauvert et al., 2002).

X-ray Diffraction and Synthesis Insights

Research into the synthesis and X-ray diffraction data of various derivatives, such as 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, has provided valuable insights into their crystalline structures and potential applications in material science and pharmaceuticals (M. Macías et al., 2011).

Chemical Transformations and Anticonvulsant Activity

Studies have explored the anticonvulsant activity of various 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo[b]azepine-2-one derivatives, synthesized from 1,2,3,4-Tetrahydro-1- naphthalenone. The research focused on the synthesis, characterization, and evaluation of their anticonvulsant potential, highlighting the structural-activity relationships and their implications for developing new therapeutic agents (Xia Huang et al., 2018).

Future Directions

The synthesis and study of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and related compounds is a topic of ongoing research. There is interest in expanding the methods of organic synthesis, creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .

properties

IUPAC Name

7-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-6-8(12(14)15)4-5-9(7)11-10/h4-6H,1-3H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVGSXZZZWXPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Synthesis routes and methods I

Procedure details

2 g of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are added to a solution of 25 ml of nitric acid at 70% in water and of 35 ml of sulfuric acid cooled to 0° C. The reaction medium is stirred for 15 minutes at 0° C. and then poured into water (250 ml) and extracted with ethyl acetate. The organic phase is washed with a saturated aqueous sodium bicarbonate solution and with water, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue is taken up with diisopropyl ether and the insoluble material is filtered off and dried under vacuum, so as to give 1.04 g of 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of a beige solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,3,4,5-Tetrahydro-benzo[b]azepin-2-one (406 mg, 2.52 mmol) was added to a cooled (0° C.) mixture of nitric acid (5 ml) and sulfuric acid (7 ml). The mixture was stirred at 0° C. for 15 minutes, then poured into water (50 ml) and extracted with ethyl acetate (50 ml). The organic phase was washed once with aqueous sodium bicarbonate and once with water, and concentrated to a yellow solid. Trituration with ether afforded 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one as an off-white solid, 276 mg. (53% yield) 1H NMR (400 MHz, DMSO-d6) δ 10.10 (s, 1H), 8.19 (s, 1H), 8.09-8.16 (m, 1H), 7.12-7.28 (m, 1H), 2.78-2.86 (m, 2H), 2.20-2.38 (m, 4H); MS (m/e) 207 (M+1).
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.42 g, 8.81 mmol) in conc. H2SO4 (25 mL) was treated with fuming HNO3 (414 μL, 8.81 mmol) at −5 to −10° C. (ice/MeOH). The resulting solution was stirred at the same temperature for 30 minutes. The reaction was quenched with the addition of crushed ice. The resulting suspension was diluted with H2O (50 mL) and filtered. The solid was washed with 4×50 mL H2O, collected and dried under reduced pressure overnight. Yield: 1.0 g, 55.1%. 1H-NMR (DMSO-d6) δ 10.08 (s, 1H), 8.19 (d, J=2.4 Hz, 1H), 8.11 (dd, J=2.4, 8.7 Hz, 1H), 7.15 (d, J=8.7 Hz, 1H), 2.83-2.79 (m, 2H), 2.26-2.13 (m, 4H). MS (EI): 206 (M+).
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
414 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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